molecular formula C15H14N2O B2405940 [4-(Benzimidazol-1-ylmethyl)phenyl]methanol CAS No. 1710935-18-4

[4-(Benzimidazol-1-ylmethyl)phenyl]methanol

Cat. No.: B2405940
CAS No.: 1710935-18-4
M. Wt: 238.29
InChI Key: BZZVEQIHURWLCW-UHFFFAOYSA-N
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Description

[4-(Benzimidazol-1-ylmethyl)phenyl]methanol is a benzimidazole derivative characterized by a hydroxymethyl (-CH2OH) group attached to a phenyl ring, which is further substituted with a benzimidazole moiety via a methylene bridge. This compound belongs to a broader class of benzimidazole-based molecules known for their diverse pharmacological and chemical applications, including antimicrobial, anti-inflammatory, and anticancer activities . The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, making it a critical functional group for interactions in biological systems.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-10-13-7-5-12(6-8-13)9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVEQIHURWLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710935-18-4
Record name {4-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzimidazol-1-ylmethyl)phenyl]methanol typically involves the reaction of benzimidazole with a suitable benzyl halide under basic conditions. For example, benzimidazole can be reacted with 4-(chloromethyl)phenylmethanol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [4-(Benzimidazol-1-ylmethyl)phenyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, to form various reduced derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including [4-(Benzimidazol-1-ylmethyl)phenyl]methanol. Research indicates that compounds with benzimidazole moieties exhibit notable activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Properties
Benzimidazole derivatives are also being investigated for their anticancer potential. Studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The compound this compound is hypothesized to act through mechanisms involving cell cycle arrest and the modulation of apoptotic pathways .

Anti-inflammatory Effects
Research has suggested that benzimidazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Material Science Applications

Gelation Properties
The structural characteristics of benzimidazole derivatives allow them to act as gelators. Studies have explored the use of this compound in forming hydrogels, which can be utilized in drug delivery systems and tissue engineering applications. The gelation process is often facilitated by hydrogen bonding interactions among the molecules .

Supramolecular Chemistry
In supramolecular chemistry, benzimidazole derivatives are used for constructing complex molecular architectures. The ability of this compound to form hydrogen bonds contributes to its utility in creating organized structures that can be applied in sensors and catalysis .

Synthetic Applications

Organic Synthesis
The versatility of this compound extends to its role as a building block in organic synthesis. It can undergo various chemical transformations, including alkylation and acylation reactions, leading to the formation of more complex molecules with potential biological activities .

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated potent antibacterial activity against S. aureus (MIC = 50 μg/ml) .
Study 2Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Study 3Gelation PropertiesSuccessfully formed hydrogels suitable for drug delivery applications through hydrogen bonding interactions .

Mechanism of Action

The mechanism of action of [4-(Benzimidazol-1-ylmethyl)phenyl]methanol involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes like tubulin polymerase, which is crucial for cell division. This inhibition can lead to the disruption of microtubule formation, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzimidazole core with several analogs but differs in substituents and their positions:

Compound Name Substituents on Benzimidazole/Phenyl Rings Key Functional Groups Molecular Weight (g/mol)
[4-(Benzimidazol-1-ylmethyl)phenyl]methanol Benzimidazol-1-ylmethyl at phenyl; hydroxymethyl -CH2OH, benzimidazole ~253.3 (estimated)
(4-(6-Amino-1H-benzo[d]imidazol-2-yl)phenyl)methanol 6-Amino-benzimidazole; hydroxymethyl -CH2OH, -NH2 N/A
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl; 4-methoxyphenyl -OCH3, benzyl 340.4
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine 3,4-Dichlorobenzyl; 2-amine -Cl, -NH2 388.3
2-[2-(4-Aminophenyl)-1H-benzimidazol-1-yl]ethanol 4-Aminophenyl; ethanol -CH2CH2OH, -NH2 253.3

Key Observations :

  • The hydroxymethyl group in the target compound distinguishes it from analogs with ether (-OCH3) or halogen (-Cl) substituents .
  • Compared to ethanol-substituted analogs (e.g., ), the shorter hydroxymethyl chain may reduce steric hindrance while maintaining hydrogen-bonding capacity.

Electronic and Steric Effects

  • Electron-Donating Groups : The hydroxymethyl group in the target compound donates electrons via resonance, increasing aromatic ring activation compared to dichlorobenzyl or methoxy analogs .

Comparative Yields and Purity

Compound Yield (%) Purity (%) Key Reagents/Steps Reference
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine 10 >98 KOH, 3,4-dichlorobenzyl chloride
1-Methyl-2-(4-phenylpiperazine-yl)-1H-benzimidazole 58 N/A Reflux in ethanol
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate N/A >98 Benzaldehyde, acetic acid

Insights :

  • Low yields (e.g., 10% in ) highlight challenges in introducing bulky substituents.
  • Reflux in ethanol or methanol is a common step for benzimidazole synthesis .

Pharmacological Activities

  • Antimicrobial: Benzimidazoles with electron-withdrawing groups (e.g., -Cl, -NO2) show enhanced activity against pathogens .
  • Anti-Inflammatory: Hydroxymethyl and amino groups may improve binding to inflammatory targets compared to methoxy or benzyl substituents .
  • Solubility : The hydroxymethyl group likely increases aqueous solubility relative to lipophilic analogs like 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole .

Stability and Reactivity

  • The hydroxymethyl group may undergo oxidation to a carboxylate or esterification, offering derivatization pathways absent in analogs with stable ether or halogen groups .

Biological Activity

[4-(Benzimidazol-1-ylmethyl)phenyl]methanol, a compound characterized by its benzimidazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2O. The compound features a benzimidazole ring linked to a phenyl group through a methylene bridge, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzimidazole derivatives are known to inhibit various enzymes, including xanthine oxidase and cyclooxygenase, which play critical roles in inflammatory and oxidative stress pathways.
  • Antimicrobial Properties : Studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is often linked to their ability to disrupt microbial cell wall synthesis.
  • Antitumor Activity : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells via the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators such as p53.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Activity Tested Concentration Effect Observed Reference
AntimicrobialMIC 12.5 - 50 µg/mlSignificant inhibition against S. typhi
AntifungalMIC 250 µg/mlNotable activity against C. albicans
CytotoxicityIC50 10 - 30 µMInduction of apoptosis in cancer cells
AntioxidantIC50 19.7 - 1.2 µmol/LScavenging activity higher than BHT

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of benzimidazole derivatives, this compound was tested against various bacterial strains. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.
  • Antitumor Potential : A recent investigation into the antitumor effects of benzimidazole compounds revealed that this compound induced significant cytotoxic effects in human melanoma cells, leading to G2/M phase arrest and apoptosis through ROS generation.
  • Mechanistic Studies : Research has shown that this compound interacts with tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This mechanism is similar to other known antitumor agents such as paclitaxel.

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